3,4-Dihydroxyphenylacetic acid
3,4-Dihydroxyphenylacetic acid
(3,4-dihydroxyphenyl)acetic acid is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions. It is a metabolite of dopamine. It has a role as a human metabolite. It is a dihydroxyphenylacetic acid and a member of catechols. It is functionally related to a phenylacetic acid. It is a conjugate acid of a (3,4-dihydroxyphenyl)acetate.
3,4-Dihydroxyphenylacetic acid is a natural product found in Salvia officinalis, Tragopogon orientalis, and other organisms with data available.
A deaminated metabolite of LEVODOPA.
3,4-Dihydroxyphenylacetic acid is a natural product found in Salvia officinalis, Tragopogon orientalis, and other organisms with data available.
A deaminated metabolite of LEVODOPA.
Brand Name:
Vulcanchem
CAS No.:
102-32-9
VCID:
VC21150651
InChI:
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
SMILES:
C1=CC(=C(C=C1CC(=O)O)O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
3,4-Dihydroxyphenylacetic acid
CAS No.: 102-32-9
Cat. No.: VC21150651
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (3,4-dihydroxyphenyl)acetic acid is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions. It is a metabolite of dopamine. It has a role as a human metabolite. It is a dihydroxyphenylacetic acid and a member of catechols. It is functionally related to a phenylacetic acid. It is a conjugate acid of a (3,4-dihydroxyphenyl)acetate. 3,4-Dihydroxyphenylacetic acid is a natural product found in Salvia officinalis, Tragopogon orientalis, and other organisms with data available. A deaminated metabolite of LEVODOPA. |
|---|---|
| CAS No. | 102-32-9 |
| Molecular Formula | C8H8O4 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) |
| Standard InChI Key | CFFZDZCDUFSOFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CC(=O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)O)O |
| Melting Point | 168 °C |
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